1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(3-amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2)6-10(16)15(11(12)17)7-3-4-8(13)9(14)5-7/h3-5H,6,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJLLJOFFXTAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C2=CC(=C(C=C2)Br)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Nitro-4-bromoaniline
The precursor 3-nitro-4-bromoaniline is synthesized via nitration of 4-bromoaniline. Nitration occurs at the meta position relative to the amino group due to the directing effects of the -NH₂ and -Br substituents.
Procedure :
- Dissolve 4-bromoaniline in concentrated sulfuric acid at 0°C.
- Gradually add a nitrating mixture (HNO₃/H₂SO₄) to introduce the nitro group at position 3.
- Quench with ice, neutralize with NaHCO₃, and isolate via filtration.
Key Data :
Cyclization with Dimethylmaleic Anhydride
The amine reacts with dimethylmaleic anhydride to form the pyrrolidine-2,5-dione ring via nucleophilic acyl substitution and cyclization.
Procedure :
- Reflux equimolar amounts of 3-nitro-4-bromoaniline and dimethylmaleic anhydride in glacial acetic acid for 12 hours.
- Cool the mixture, precipitate the product with ice water, and purify via recrystallization (ethanol/water).
Key Data :
- Intermediate: 1-(3-Nitro-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione .
- Yield: 65–70%.
- Characterization: IR (KBr) 1785 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂); ¹³C NMR (CDCl₃) δ 176.8 (C=O), 148.2 (C-NO₂), 132.1 (C-Br).
Reduction of Nitro to Amino Group
The nitro group is reduced to an amine using stannous chloride (SnCl₂) in hydrochloric acid to avoid bromine cleavage.
Procedure :
- Dissolve the nitro intermediate in ethanol and 6M HCl.
- Add SnCl₂ gradually at 0°C, then stir at room temperature for 4 hours.
- Neutralize with NaOH, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Key Data :
- Yield: 85–90%.
- Characterization: ¹H NMR (DMSO-d₆) δ 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 6.65 (d, J = 2.4 Hz, 1H, Ar-H), 6.52 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 5.12 (s, 2H, -NH₂).
Synthetic Route 2: Palladium-Catalyzed Coupling
Buchwald-Hartwig Amination
This method employs a palladium catalyst to couple 3,3-dimethylpyrrolidine-2,5-dione with 4-bromo-3-nitrobenzene.
Procedure :
- Mix 3,3-dimethylpyrrolidine-2,5-dione, 4-bromo-3-nitrobenzene, Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene.
- Heat at 110°C for 24 hours under nitrogen.
- Filter and purify via flash chromatography.
Key Data :
Nitro Reduction
As in Route 1, the nitro group is reduced to an amine using SnCl₂/HCl.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Anhydride Cyclization) | Route 2 (Buchwald-Hartwig) |
|---|---|---|
| Overall Yield | 45–50% | 40–45% |
| Reaction Time | 24–36 hours | 48 hours |
| Purification Complexity | Moderate (recrystallization) | High (chromatography) |
| Functional Group Tolerance | High | Moderate (sensitive to Pd) |
Route 1 is preferred for its higher yield and simpler purification, while Route 2 offers modularity for diverse aryl substrates.
Industrial-Scale Production Considerations
Solvent and Catalyst Optimization
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction time for nitro reductions (2 hours vs. 4 hours batch).
Mechanistic Insights
Cyclization Step
Dimethylmaleic anhydride undergoes nucleophilic attack by the aromatic amine, followed by intramolecular cyclization to form the succinimide ring:
$$
\text{Anhydride} + \text{Ar-NH}_2 \rightarrow \text{Amide Intermediate} \xrightarrow{\Delta} \text{Succinimide}
$$
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups like hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted phenyl compounds.
Scientific Research Applications
1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Rings
1-(4-Chlorophenyl)-3,4-dimethylpyrrolidine-2,5-dione ()
- Structural Features : Substituted with a 4-chlorophenyl group and methyl groups at positions 3 and 4 of the pyrrolidine ring.
- Key Differences: The absence of an amino group and the presence of chlorine instead of bromine may reduce hydrogen-bonding capacity and alter lipophilicity.
1-[1-(3-Bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid ()
- Structural Features : Contains a 3-bromophenyl group linked to a pyrrolidine-dione core and a piperidinecarboxylic acid moiety.
- Applications : Structural complexity suggests possible use in drug discovery, though specific biological data are unavailable .
MI-1: 1-(4-Cl-benzil)-3-Cl-4-(CF3-phenylamino)-1Н-pyrrole-2,5-dione ()
- Structural Features: A maleimide derivative with chloro, benzyl, and trifluoromethylphenylamino substituents.
- Comparison: The trifluoromethyl and benzyl groups in MI-1 enhance steric bulk and electron-withdrawing effects compared to the amino-bromo substituent in the target compound.
Pyrrolidine/Piperazine-Diones with Bioactive Substituents
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-tri-one ()
- Structural Features : Combines a 4-bromophenyl group with a pyrimidine-tri-one core.
- Synthesis : Synthesized via Claisen–Schmidt and Michael addition reactions, demonstrating methods applicable to brominated heterocycles .
- Comparison : The pyrimidine-tri-one core differs from pyrrolidine-diones but highlights bromophenyl’s versatility in multi-step syntheses.
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione ()
- Structural Features : Features a 4-bromophenyloxy substituent and an acetylphenyl group.
- Comparison: The bromophenyloxy group may enhance π-π stacking or hydrophobic interactions compared to the amino-bromophenyl group in the target compound.
Diketopiperazine Derivatives with Antiviral Activity ()**
- Representative Compounds : (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (IC50 = 28.9 µM vs. H1N1).
- Structural Features : Piperazine-2,5-dione core with benzylidene and alkylidene substituents.
- Comparison : The six-membered piperazine ring versus the five-membered pyrrolidine ring in the target compound may influence conformational flexibility and target selectivity. Antiviral activity correlates with substituent hydrophobicity and stereochemistry .
Biological Activity
1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione is a synthetic organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring with an amino group and a bromine atom on the phenyl ring, which contributes to its unique chemical properties. Its molecular formula is and it has a molecular weight of approximately 296.16 g/mol .
The biological activity of this compound is attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with biomolecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as antimicrobial and anticancer activities .
Antimicrobial Activity
Several studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at certain concentrations. The compound's structure suggests that it may disrupt microbial cell membranes or interfere with metabolic pathways.
Anticancer Properties
Research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects on cancer cell lines, including HeLa (cervical cancer) and U87 (glioblastoma). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation. For example, in one study, it was observed that treatment with this compound resulted in significant cell death in HeLa cells at concentrations ranging from 10 to 100 µM .
Cytotoxicity Assays
A series of cytotoxicity assays were conducted to evaluate the effectiveness of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 97.1 | Induction of apoptosis |
| U87 | 93.7 | Inhibition of cell cycle progression |
| EUFA30 | >300 | Selective toxicity towards cancer cells |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited a higher selectivity towards cancerous cells compared to normal cells .
Comparative Studies
In comparative studies with structurally similar compounds, this compound showed enhanced cytotoxicity compared to other derivatives lacking the bromine atom or with different substituents on the phenyl ring. This suggests that specific structural features are crucial for its biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Amino-4-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione, and what parameters critically affect yield?
- Methodological Answer : The synthesis typically involves cyclization of a bromophenyl-substituted precursor with maleic anhydride or derivatives, followed by functionalization of the amino group. Key steps include:
- Reagent Selection : Use of 3-amino-4-bromophenyl precursors and dimethyl-substituted pyrrolidine-dione intermediates (as seen in analogous compounds) .
- Optimization : Temperature control (80–120°C) and solvent polarity (e.g., DMF or ethanol) significantly influence cyclization efficiency. Catalysts like ammonium acetate may enhance reaction rates .
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the pyrrolidine-dione core and substituent positions. For example, the aromatic protons of the 3-amino-4-bromophenyl group appear as distinct doublets in δ 7.2–7.8 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 353.05).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients .
Q. How is the compound’s preliminary biological activity evaluated in vitro?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC values against targets like aromatase or kinases using fluorometric or colorimetric substrates (e.g., comparable to aminoglutethimide’s IC = 20.0 µM in ) .
- Cell Viability Assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM over 48–72 hours.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and validate compound purity via NMR and LC-MS.
- Cell Line Variability : Test across multiple cell lines (e.g., comparing epithelial vs. mesenchymal origins) to account for differential target expression .
- Dose-Response Refinement : Use narrower concentration ranges (e.g., 0.1–50 µM) to identify subtle efficacy thresholds.
Q. How can computational modeling predict the compound’s reactivity and target interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to map electron density and reactive sites, such as the bromophenyl group’s electrophilic potential .
- Molecular Docking : Simulate binding to proteins (e.g., kinases) using AutoDock Vina. Prioritize docking poses with the lowest binding energies (< -7.0 kcal/mol) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS, monitoring RMSD fluctuations.
Q. What experimental designs optimize reaction conditions for scaled synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs to test variables like temperature (80–120°C), solvent (DMF vs. THF), and catalyst loadings (5–20 mol%). Analyze outcomes via ANOVA to identify significant factors .
- Continuous Flow Chemistry : Utilize microreactors to enhance heat/mass transfer, reducing reaction times from hours to minutes while maintaining yields >85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
